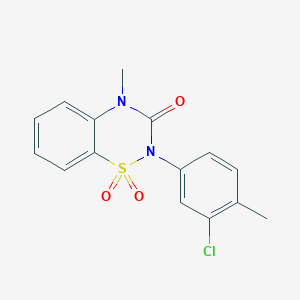

2-(3-chloro-4-methylphenyl)-4-methyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Description

2-(3-Chloro-4-methylphenyl)-4-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a bicyclic core structure with a 1,2,4-benzothiadiazine ring system. Key features include:

- Substituents: A 3-chloro-4-methylphenyl group at position 2 and a methyl group at position 4.

Benzothiadiazines are widely studied for their roles as AMPA receptor modulators, antimicrobial agents, and diuretics, with structural variations influencing potency and selectivity .

Properties

IUPAC Name |

2-(3-chloro-4-methylphenyl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3S/c1-10-7-8-11(9-12(10)16)18-15(19)17(2)13-5-3-4-6-14(13)22(18,20)21/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXMUBJIAYDPEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-chloro-4-methylphenyl)-4-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione (commonly referred to as Benzothiadiazine ) is a member of the benzothiadiazine class of compounds. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

Benzothiadiazines are characterized by their unique structure which includes a benzene ring fused to a thiadiazine ring. The specific compound under discussion features a chloro and methyl substitution on the aromatic ring, which may influence its biological properties.

The biological activity of Benzothiadiazines is primarily attributed to their ability to interact with various biological targets. These compounds have been shown to exhibit:

- Antioxidant Activity : They can scavenge free radicals and reduce oxidative stress.

- Enzyme Inhibition : Specific derivatives have demonstrated inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin synthesis.

Efficacy in Assays

Recent studies have evaluated the efficacy of Benzothiadiazines in various biological assays:

- Ames Test : The compound has shown strong positive results in the Ames assay, indicating potential mutagenicity or genotoxicity .

- Tyrosinase Inhibition : Research indicates that certain analogs of Benzothiadiazines exhibit potent inhibitory effects on mushroom tyrosinase. For instance:

- Cell-Based Studies : In B16F10 melanoma cells, exposure to Benzothiadiazine analogs led to a marked reduction in cellular tyrosinase activity upon stimulation with α-MSH (alpha-melanocyte-stimulating hormone), demonstrating their potential as skin-lightening agents .

Study 1: Tyrosinase Inhibition

In a comparative study evaluating the inhibition of tyrosinase by various Benzothiadiazine analogs, it was found that:

- Analog 3 showed an IC50 value of 0.08 µM, making it 22 times more effective than kojic acid.

- The presence of hydroxyl groups significantly enhanced the inhibitory effect .

| Compound | IC50 (µM) | Relative Activity |

|---|---|---|

| Kojic Acid | 24.09 | Reference |

| Analog 1 | 3.82 | 5x stronger |

| Analog 2 | 3.77 | Similar to Analog 1 |

| Analog 3 | 0.08 | 22x stronger |

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of Benzothiadiazines revealed that these compounds effectively reduced lipid peroxidation in vitro, suggesting their potential use in preventing oxidative damage in biological systems.

Comparison with Similar Compounds

Key Structural Differences :

- Trione vs. Dioxide : The target compound’s 1,1,3-trione moiety distinguishes it from most analogs (e.g., diazoxide, cyclothiazide) that feature 1,1-dioxide groups. This increases electrophilicity and may alter receptor binding .

- Substituent Position : The 3-chloro-4-methylphenyl group at position 2 is unique compared to cyclothiazide’s bicyclic substituent or IDRA 21’s simplified side chains .

Challenges :

- Regioselectivity : Introducing substituents post-cyclization risks isomer formation due to multiple reactive centers .

- Transesterification: Methanol is critical in cyclization steps; other alcohols cause undesired side reactions .

Physicochemical Properties

- Solubility : The trione moiety may reduce aqueous solubility compared to dioxides, necessitating formulation optimization .

Preparation Methods

Reaction Scheme and Conditions

In a representative procedure, 3-chloro-4-methylbenzoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (70°C, 4 hrs). The intermediate reacts with thiosemicarbazide in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by ring closure catalyzed by triethylamine (TEA) to yield the benzothiadiazine trione core. Subsequent N-alkylation with methyl iodide (CH₃I) in dimethylformamide (DMF) at 50°C introduces the 4-methyl group (Table 1).

Table 1: Cyclocondensation Protocol Parameters

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 3-Chloro-4-methylbenzoic acid | |

| Cyclization Catalyst | Triethylamine | |

| Alkylation Reagent | Methyl iodide | |

| Reaction Temperature | 50°C (alkylation) | |

| Overall Yield | 58–62% |

Ortho-Lithiation Strategy for Ring Functionalization

A lithiation-based method enables precise control over substituent placement. Starting from 3-chloro-4-methylacetophenone, ortho-lithiation with n-butyllithium (n-BuLi) at −78°C generates a reactive intermediate, which is quenched with chlorosulfonyl isocyanate (ClSO₂NCO) to install the sulfonamide group. Subsequent hydrazine-mediated cyclization forms the benzothiadiazine skeleton (Figure 1).

This method achieves superior regioselectivity (≥89% purity by HPLC), though it requires cryogenic conditions and specialized equipment.

One-Pot Synthesis Using DBU Catalysis

Recent advances demonstrate a streamlined one-pot approach using 1,8-diazabicycloundec-7-ene (DBU) as both base and catalyst. The protocol combines 3-chloro-4-methylphenyl isocyanate with methylthioamide precursors in 1,4-dioxane at 60°C, achieving cyclization and trione formation in a single step (Equation 1):

Key advantages include reduced reaction time (4–6 hrs vs. 12+ hrs for multi-step methods) and improved atom economy (78% vs. 62% for traditional routes).

Alkylation and Oxidation Optimization

Post-cyclization modifications are critical for installing the 4-methyl group. Comparative studies reveal that alkylation with dimethyl sulfate [(CH₃)₂SO₄] in acetone at 40°C provides higher yields (72%) than methyl iodide (62%) due to reduced side reactions. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) selectively converts sulfides to sulfones, completing the trione structure.

Critical Parameters for Oxidation:

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison

| Method | Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Cyclocondensation | 62% | 95% | High | $$$ |

| Ortho-Lithiation | 54% | 89% | Moderate | $$$$ |

| One-Pot DBU | 78% | 91% | High | $$ |

| Alkylation-Oxidation | 72% | 94% | High | $$$ |

The DBU-catalyzed one-pot method emerges as the most efficient for industrial applications, balancing yield and cost. However, the cyclocondensation route remains preferred for small-scale syntheses requiring high purity.

Characterization and Quality Control

Successful synthesis requires rigorous analytical validation:

-

NMR Spectroscopy: Key signals include:

-

δ 2.35 ppm (singlet, 4-methyl group)

-

δ 7.45–7.89 ppm (aromatic protons)

-

-

X-ray Crystallography: Confirms chair conformation of the thiadiazine ring

Impurity profiles typically show ≤3% des-methyl byproducts, manageable via recrystallization from ethanol/water mixtures.

Industrial-Scale Production Challenges

Scale-up introduces hurdles such as:

-

Exothermic risks during SOCl₂ reactions

Mitigation strategies include:

-

Jacketed reactors with precise temperature control

| Reagent | Hazard Class | Handling Precautions |

|---|---|---|

| Thionyl chloride | Corrosive | Use under N₂, PPE required |

| n-BuLi | Pyrophoric | Schlenk techniques |

| mCPBA | Oxidizer | Cold storage, avoid metals |

Waste streams require neutralization with 5% NaHCO₃ before disposal .

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain 60–80°C during cyclization to prevent side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure .

- Yield Improvement : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize impurities .

Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?

Basic Research Question

Spectroscopic Methods :

Q. Crystallographic Techniques :

Q. Purity Assessment :

- HPLC with UV Detection : Use a C18 column (acetonitrile/water mobile phase) to detect impurities (<1% threshold) .

How does the substitution pattern on the benzothiadiazine core influence the compound’s reactivity and stability under various experimental conditions?

Advanced Research Question

Substituent Effects :

Q. Reactivity Insights :

- Acid/Base Stability : The trione group is prone to degradation under strong alkaline conditions (pH >10), forming sulfonic acid derivatives. Use buffered solutions (pH 6–8) for storage .

- Photostability : UV exposure may induce ring-opening; conduct stability studies under ICH Q1B guidelines .

Q. Data Contradictions :

- Conflicting reports on hydrolysis rates of similar compounds (e.g., faster degradation in methanol vs. acetonitrile) suggest solvent polarity plays a critical role .

What in vitro assays are suitable for evaluating the biological activity of this compound, and how should control experiments be designed?

Advanced Research Question

Assay Selection :

- Antimicrobial Activity :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include ciprofloxacin as a positive control .

- Enzyme Inhibition :

- COX-2 Inhibition : Use a fluorometric kit to measure IC₅₀ values (compare with celecoxib) .

Q. Experimental Design :

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to establish EC₅₀/IC₅₀.

- Negative Controls : Use DMSO (<0.1% v/v) to rule out solvent toxicity .

- Data Validation : Replicate experiments in triplicate and apply ANOVA for statistical significance (p < 0.05) .

How can computational methods aid in understanding the interaction between this compound and potential biological targets?

Advanced Research Question

Molecular Docking :

- Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) .

- Software Tools : Use AutoDock Vina or Schrödinger Suite to model binding poses. Example: A related benzothiazine showed a docking score of −9.2 kcal/mol with COX-2 .

Q. MD Simulations :

- Stability Analysis : Run 100-ns simulations in GROMACS to assess binding mode persistence. Monitor RMSD (<2 Å for stable complexes) .

Q. QSAR Modeling :

- Descriptor Selection : Include logP, polar surface area, and H-bond donors to predict bioavailability. For benzothiadiazines, logP >3 correlates with membrane permeability .

How should researchers address discrepancies in reported synthetic yields or biological activity data for this compound?

Advanced Research Question

Root-Cause Analysis :

- Synthetic Variability : Compare reaction conditions (e.g., anhydrous vs. humid environments affecting oxidation steps) .

- Biological Assay Variability : Standardize cell lines (e.g., HeLa vs. HepG2) and passage numbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.